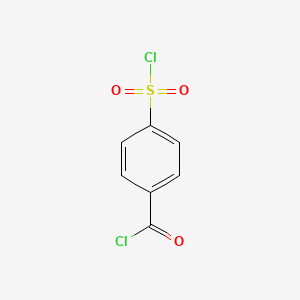

4-chlorosulfonylbenzoyl chloride

Description

Properties

CAS No. |

7516-60-1 |

|---|---|

Molecular Formula |

C7H4Cl2O3S |

Molecular Weight |

239.07 g/mol |

IUPAC Name |

4-chlorosulfonylbenzoyl chloride |

InChI |

InChI=1S/C7H4Cl2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H |

InChI Key |

JYJUMAFOXPQPAU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl |

Other CAS No. |

7516-60-1 |

Origin of Product |

United States |

Preparation Methods

Direct Chlorosulfonation with Thionyl Chloride

The most widely reported method involves reacting sulfobenzoic acid salts with thionyl chloride (SOCl₂) in aprotic solvents. For example, sodium 3-sulfobenzoate undergoes chlorination in toluene with N,N-dimethylformamide (DMF) as a catalyst at 70°C for 5 hours, yielding 3-chlorosulfonylbenzoyl chloride at 98% purity and 98% yield. Key to this process is the post-reaction addition of 8% hydrochloric acid, which facilitates the removal of metal chlorides (e.g., NaCl) via liquid-liquid separation. Omitting this acidification step reduces yields to 78% due to incomplete byproduct removal.

Halogenated Solvent Systems

Industrial-scale syntheses often employ halogenated solvents like dichloromethane or chloroform to enhance reagent solubility and control exothermic reactions. Patent CA1205491A demonstrates that reacting chlorobenzene with chlorosulfonic acid (ClSO₃H) in dichloroethane, in the presence of ammonium sulfate, achieves 4-chlorobenzenesulfonyl chloride at 90–95% yield. This method minimizes hydrolysis by distilling off water azeotropically with the solvent, ensuring anhydrous conditions critical for subsequent Friedel-Crafts reactions.

Multi-Step Synthesis from Sulfonated Intermediates

Reduction and Alkylation of Nitro-Substituted Precursors

A patented two-step approach (US5008448) prepares 2-chloro-4-(alkylsulfonyl)benzoic acids by reducing nitro-substituted sulfonyl chlorides with sodium borohydride in aqueous base, followed by alkylation with α-halocarboxylic acids. While this method targets substituted derivatives, adapting it for 4-chlorosulfonylbenzoyl chloride would require substituting the nitro group with chlorine prior to sulfonation. Yields for analogous reactions range from 65–80%, depending on the halogenation efficiency.

Diazotization and Fluorosulfonation

ChemicalBook data describe a fluorosulfonyl variant synthesis involving diazotization of 4-aminobenzoyl chloride with tert-butyl nitrite and tetrafluoroboric acid (HBF₄) at 0–20°C, followed by fluorosulfonation at 70°C under inert conditions. Though tailored for fluorosulfonyl groups, replacing HF with HCl in the sulfonation step could theoretically yield the chlorosulfonyl analog. However, no direct yield data exist for this adaptation.

Catalytic and Process Optimizations

Role of Lewis Acid Catalysts

Ferric chloride (FeCl₃) is instrumental in Friedel-Crafts acylations involving chlorosulfonylbenzoyl chloride. Patent CA1205491A highlights its use in condensing anhydrous 4-chlorobenzenesulfonyl chloride with chlorobenzene to form 4,4'-dichlorodiphenyl sulfone, a polymer precursor. Maintaining anhydrous conditions prevents hydrolysis to 4-chlorobenzenesulfonic acid, which is unreactive in subsequent steps.

Solvent and Temperature Effects

Toluene and dichloroethane are preferred for their high boiling points (110°C and 83°C, respectively), enabling reflux conditions without side reactions. Comparative studies in patent JP2013095703A show that substituting toluene with lower-boiling solvents like diethyl ether reduces yields by 15–20% due to premature solvent evaporation.

Industrial-Scale Production Workflows

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance heat dissipation and mixing efficiency during exothermic chlorosulfonation. A representative setup involves:

Waste Management and Byproduct Recovery

The primary byproduct, hydrogen chloride (HCl), is scrubbed and converted to hydrochloric acid for reuse. Metal chlorides (e.g., NaCl) are precipitated and sold to the chemical industry. Patent JP2013095703A reports a 99% recovery rate for toluene via distillation, reducing raw material costs by 30%.

Analytical and Quality Control Measures

Purity Assessment via HPLC

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying 4-chlorosulfonylbenzoyl chloride. Impurities such as hydrolyzed sulfonic acids or dichlorinated byproducts are detectable at concentrations as low as 0.1%.

Spectroscopic Characterization

- IR Spectroscopy : Strong absorption bands at 1,770 cm⁻¹ (C=O stretch) and 1,370 cm⁻¹ (S=O stretch).

- ¹H NMR (CDCl₃) : Aromatic protons appear as a doublet (δ 8.1 ppm) and triplet (δ 7.9 ppm), with no peaks above δ 5.0 ppm, confirming the absence of hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

4-chlorosulfonylbenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.

Oxidation and Reduction: It can be involved in oxidation-reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

Common reagents used in reactions with 4-chlorosulfonylbenzoyl chloride include alcohols, amines, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from reactions with 4-chlorosulfonylbenzoyl chloride include esters, amides, and sulfonyl derivatives, depending on the nature of the reacting nucleophile .

Scientific Research Applications

4-chlorosulfonylbenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-chlorosulfonylbenzoyl chloride involves electrophilic substitution reactions. The chlorosulphonyl group acts as an electrophile, reacting with nucleophiles to form various products. The reaction typically proceeds through the formation of a σ-complex, followed by the elimination of a proton to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-chlorosulfonylbenzoyl chloride (inferred properties) with analogous sulfonyl and benzoyl chlorides from the evidence:

Key Comparative Insights:

Electrophilic Reactivity: Chloro-substituted derivatives (e.g., 4-chlorobenzenesulfonyl chloride) exhibit higher reactivity than alkyl-substituted analogs (e.g., 4-ethylbenzenesulfonyl chloride) due to the electron-withdrawing -Cl group activating the -SO₂Cl . The cyano group in 2-chloro-4-cyanobenzenesulfonyl chloride further enhances electrophilicity, making it superior for coupling reactions .

Steric and Electronic Effects :

- Bulky substituents (e.g., biphenyl in biphenyl-4-sulfonyl chloride) reduce reaction rates due to steric hindrance, whereas fluorine in 4-fluoro-2-methylbenzenesulfonyl chloride improves thermal stability .

Functional Group Versatility :

- Benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) are preferred for acylation, while sulfonyl chlorides excel in sulfonation reactions. A dual-functional compound like 4-chlorosulfonylbenzoyl chloride (hypothetical) could enable sequential modifications in multi-step syntheses .

Q & A

Q. What safety protocols are critical when handling 4-chlorosulfonylbenzoyl chloride in laboratory settings?

- Methodological Answer : Researchers must wear impervious gloves (tested for chemical resistance), tightly sealed goggles, and protective clothing to prevent skin/eye contact. Use a respirator if vapor concentrations exceed safe limits. Ensure adequate ventilation and avoid release into the environment. Contaminated materials should be neutralized (e.g., with sodium bicarbonate) and disposed of as hazardous waste .

Q. What synthetic routes are commonly used to prepare 4-chlorosulfonylbenzoyl chloride?

- Methodological Answer : A primary method involves chlorosulfonation of p-chlorobenzoic acid using chlorosulfonic acid (ClSO₃H) under controlled conditions. Reaction efficiency is monitored via TLC or FTIR to track the disappearance of starting material. Post-synthesis, the product is purified via vacuum distillation or recrystallization to remove by-products like HCl .

Q. Which spectroscopic techniques confirm the structural integrity of 4-chlorosulfonylbenzoyl chloride?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic shifts for the sulfonyl (δ ~120-130 ppm for sulfur-linked carbons) and carbonyl (δ ~170 ppm) groups.

- IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~1370/1170 cm⁻¹ (S=O asymmetric/symmetric stretches).

- Mass Spectrometry : Molecular ion [M]⁺ at m/z ~218.6 (Cl isotopes included) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of 4-chlorosulfonylbenzoyl chloride with amines versus alcohols?

- Methodological Answer : Conduct kinetic studies under standardized conditions (solvent, temperature, molar ratios). Use HPLC or in-situ FTIR to track reaction progress. Computational modeling (DFT) can predict nucleophilic attack sites (sulfonyl vs. carbonyl) based on electronic profiles. Compare results with literature to identify solvent or catalyst effects .

Q. What strategies optimize the purification of 4-chlorosulfonylbenzoyl chloride from acidic by-products?

- Methodological Answer : Neutralize residual HCl using cold aqueous NaHCO₃, followed by liquid-liquid extraction (e.g., dichloromethane/water). For high-purity requirements, fractional distillation (bp ~150–160°C at reduced pressure) or recrystallization in non-polar solvents (hexane/ethyl acetate) is recommended. Monitor purity via GC-MS .

Q. How can hydrolytic stability studies inform storage protocols for 4-chlorosulfonylbenzoyl chloride?

Q. What computational approaches predict the bioactivity of 4-chlorosulfonylbenzoyl chloride derivatives in drug design?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., carbonic anhydrase). QSAR models trained on sulfonamide datasets can predict logP, solubility, and toxicity. Validate predictions with in vitro assays .

Data Contradiction Analysis

Q. How should conflicting data on the catalytic efficiency of 4-chlorosulfonylbenzoyl chloride in Friedel-Crafts reactions be addressed?

- Methodological Answer : Replicate experiments using identical substrates (e.g., benzene), catalysts (AlCl₃ vs. FeCl₃), and stoichiometry. Compare yields and side products via GC-MS. Contradictions may arise from trace moisture or varying reaction times. Publish raw data and experimental parameters for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.